molecular formula C26H44Cl3N3O3 B13742472 Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride CAS No. 42739-92-4

Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride

Cat. No.: B13742472
CAS No.: 42739-92-4
M. Wt: 553.0 g/mol
InChI Key: LVJBCKCOZVCOSD-UHFFFAOYSA-N
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Description

Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride is a complex organic compound with multiple functional groups, including benzyl alcohol, dimethylamino, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride involves multiple steps. One common method involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride. The reaction is typically carried out at elevated temperatures (130-140°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl alcohol group can yield benzaldehyde or benzoic acid, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride involves its interaction with various molecular targets. The dimethylamino groups can interact with receptors or enzymes, modulating their activity. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethoxy]benzylamine
  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • N-(4-(2-(Dimethylamino)ethoxy)phenyl)acetamide hydrochloride

Uniqueness

Benzyl alcohol, 4-(2-(dimethylamino)ethoxy)-alpha-(4-(2-(dimethylamino)ethoxy)phenyl)-alpha-(2-(dimethylamino)-1-methylethyl)-, trihydrochloride is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

CAS No.

42739-92-4

Molecular Formula

C26H44Cl3N3O3

Molecular Weight

553.0 g/mol

IUPAC Name

[3,3-bis[4-[2-(dimethylazaniumyl)ethoxy]phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;trichloride

InChI

InChI=1S/C26H41N3O3.3ClH/c1-21(20-29(6)7)26(30,22-8-12-24(13-9-22)31-18-16-27(2)3)23-10-14-25(15-11-23)32-19-17-28(4)5;;;/h8-15,21,30H,16-20H2,1-7H3;3*1H

InChI Key

LVJBCKCOZVCOSD-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+](C)C)C(C1=CC=C(C=C1)OCC[NH+](C)C)(C2=CC=C(C=C2)OCC[NH+](C)C)O.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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